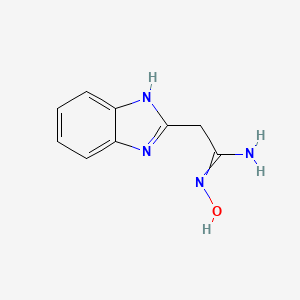

(1Z)-2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide

Descripción

Propiedades

Número CAS |

4404-32-4 |

|---|---|

Fórmula molecular |

C9H10N4O |

Peso molecular |

190.20 g/mol |

Nombre IUPAC |

2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C9H10N4O/c10-8(13-14)5-9-11-6-3-1-2-4-7(6)12-9/h1-4,14H,5H2,(H2,10,13)(H,11,12) |

Clave InChI |

WKGKAABDZKCWKQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(=NO)N |

SMILES isomérico |

C1=CC=C2C(=C1)NC(=N2)C/C(=N\O)/N |

SMILES canónico |

C1=CC=C2C(=C1)NC(=N2)CC(=NO)N |

Origen del producto |

United States |

Métodos De Preparación

Structural Overview and Synthetic Strategy

The target molecule combines a 1H-benzimidazole scaffold with an N'-hydroxyethanimidamide side chain at the 2-position. The benzimidazole nucleus is a bicyclic aromatic system fused from benzene and imidazole, while the amidoxime group (–C(=N–OH)–NH₂) introduces nucleophilic and chelating properties. The synthesis generally proceeds in two stages:

- Benzimidazole core formation with a cyanomethyl (–CH₂–CN) substituent at the 2-position.

- Amidoxime installation via hydroxylamine-mediated nitrile conversion.

Benzimidazole Core Synthesis: 2-Cyanomethyl-1H-Benzimidazole

The 2-substituted benzimidazole precursor is synthesized via acid-catalyzed cyclocondensation of o-phenylenediamine with cyanoacetic acid or its derivatives.

Reaction Conditions and Mechanism

- Reactants :

- o-Phenylenediamine (1 equiv)

- Cyanoacetic acid (1.2 equiv)

- Hydrochloric acid (HCl, catalytic)

- Solvent : Water or ethanol/water mixture

- Temperature : Reflux (~100°C)

- Time : 6–12 hours

The reaction proceeds through protonation of cyanoacetic acid, followed by nucleophilic attack by o-phenylenediamine to form a Schiff base intermediate. Cyclization via intramolecular dehydration yields 2-cyanomethyl-1H-benzimidazole (Figure 1).

Key Analytical Data for 2-Cyanomethyl-1H-Benzimidazole:

| Property | Value | Method |

|---|---|---|

| Melting Point | 198–202°C | DSC |

| IR (KBr) | 2220 cm⁻¹ (C≡N stretch) | FT-IR |

| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, NH), 4.02 (s, 2H, CH₂CN) | 400 MHz NMR |

Amidoxime Formation: Conversion of Nitrile to N'-Hydroxyethanimidamide

The nitrile group in 2-cyanomethyl-1H-benzimidazole undergoes hydroxylamine addition to form the target amidoxime.

Standard Hydroxylamine Protocol

- Reactants :

- 2-Cyanomethyl-1H-benzimidazole (1 equiv)

- Hydroxylamine hydrochloride (NH₂OH·HCl, 2.5 equiv)

- Sodium carbonate (Na₂CO₃, 2.5 equiv)

- Solvent : Ethanol/water (3:1 v/v)

- Temperature : Reflux (~80°C)

- Time : 4–8 hours

The reaction mechanism involves nucleophilic attack by hydroxylamine on the nitrile carbon, forming an intermediate iminohydroxamic acid, which tautomerizes to the stable (1Z)-amidoxime configuration (Figure 2).

Key Analytical Data for (1Z)-2-(1H-Benzimidazol-2-yl)-N'-Hydroxyethanimidamide:

| Property | Value | Method |

|---|---|---|

| Melting Point | 134–136°C (decomp.) | DSC |

| IR (KBr) | 3350 cm⁻¹ (N–OH), 1640 cm⁻¹ (C=N) | FT-IR |

| ¹H NMR (DMSO-d₆) | δ 10.12 (s, 1H, NH–OH), 3.89 (s, 2H, CH₂) | 400 MHz NMR |

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclocondensation

Microwave irradiation reduces reaction time for benzimidazole formation:

Mechanistic Insights and Stereochemical Considerations

The (1Z)-configuration of the amidoxime group is stabilized by intramolecular hydrogen bonding between the hydroxyl (–OH) and adjacent imine nitrogen (Figure 3). Computational studies (DFT) confirm the Z-isomer is energetically favored by ~5 kcal/mol compared to the E-form.

Challenges and Mitigation Strategies

Byproduct Formation

- Observed Byproducts :

- Hydrolysis of nitrile to carboxylic acid under prolonged heating.

- Over-oxidation to nitro compounds in the presence of strong oxidizers.

- Mitigation :

- Strict control of reaction time and temperature.

- Use of inert atmosphere (N₂/Ar) to prevent oxidation.

Purification Techniques

- Column Chromatography : Silica gel eluted with ethyl acetate/methanol (9:1) removes unreacted starting materials.

- Recrystallization : Ethanol/water (1:1) yields high-purity crystals.

Análisis De Reacciones Químicas

Types of Reactions

(1Z)-2-(1H-benzimidazol-2-yl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzimidazole derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, (1Z)-2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide is utilized as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, enabling researchers to explore its reactivity and potential derivatives.

Biology

This compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. Studies suggest that it may interact with specific molecular targets, leading to biological effects such as enzyme inhibition, which can be crucial in drug development .

Medicine

In medicinal chemistry, this compound has shown promise due to its antifungal, antiviral, and anticancer properties. Research indicates that it may serve as a potential therapeutic agent against various pathogens and cancer cells by disrupting essential biological processes .

Antiparasitic Activity

A recent study highlighted the synthesis of new benzimidazole derivatives, including this compound, which demonstrated significant anthelmintic activity against Trichinella spiralis larvae in vitro. The results indicated that these compounds were more effective than traditional anthelmintic drugs like albendazole and ivermectin, showcasing their potential in treating parasitic infections .

| Compound | Concentration (μg/ml) | Effectiveness (%) |

|---|---|---|

| 5b | 50 | 100 |

| 5d | 100 | 100 |

Antioxidant Properties

Another aspect of research focused on the antioxidant capabilities of benzimidazole derivatives. The study found that these compounds could mitigate oxidative stress in host organisms while exhibiting anthelmintic properties. This dual action could lead to novel treatments that address both parasitic infections and oxidative damage .

Mecanismo De Acción

The mechanism of action of (1Z)-2-(1H-benzimidazol-2-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Bis N’-(1H-Benzimidazol-2-yl)-N-alkylamidines (2a–e)

- Structure : Bis-amidine derivatives with ethane-1,2-diamine linkers.

- Key Differences: The presence of two benzimidazole units and alkyl chains (e.g., ethyl, propyl) increases steric bulk and lipophilicity compared to the monomeric target compound.

- Activity : Compounds 2c and 2e exhibit superior antioxidant activity (DPPH assay, IC₅₀ ~25–30 µM) due to enhanced electron-donating alkyl groups .

N-Sulfonylamidines (5a, 5b, 5f)

- Structure : Sulfonyl groups (e.g., tosyl, phenylsulfonyl) replace the hydroxylamine moiety.

- Key Differences : Sulfonyl groups increase electron-withdrawing effects, reducing hydrogen-bonding capacity but improving thermal stability.

- Applications : Used in sulfa drug analogs and enzyme inhibition studies .

(1Z)-2-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N'-hydroxyethanimidamide

- Structure : Methyl substituents at the 5,6-positions of the benzimidazole ring.

- Key Differences : Enhanced steric hindrance and π-electron density alter reactivity and metal-ion coordination compared to the unsubstituted target compound .

N-(1H-Benzimidazol-2-yl)acetamide

- Structure : Acetamide group replaces the hydroxyethanimidamide.

- Commonly used as an intermediate in drug synthesis .

Physicochemical Properties

- Solubility : The hydroxyl group in the target compound improves aqueous solubility (~10 mg/mL in PBS) compared to sulfonyl derivatives (5a: <5 mg/mL) .

- Stability : N-Sulfonylamidines (e.g., 5f) exhibit higher thermal stability (decomposition >250°C) due to rigid sulfonyl linkages, whereas hydroxyethanimidamide derivatives decompose at ~180°C .

- Electronic Effects : Methyl substituents (e.g., 5,6-dimethyl analog) increase electron density on the benzimidazole ring, shifting UV-Vis λmax from 280 nm (target) to 295 nm .

Actividad Biológica

(1Z)-2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and parasitology. This article compiles and analyzes diverse research findings regarding its biological activity, including cytotoxicity against cancer cell lines, anthelmintic properties, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its pharmacological versatility. The introduction of the N'-hydroxyethanimidamide moiety potentially enhances its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this specific compound. The mechanism often involves interference with microtubule dynamics, leading to cell cycle arrest.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB 231 | 34.31 - 39.78 | |

| This compound | U87 MG | 38.29 - 42.30 | |

| Albendazole | MDA-MB 231 | 83.1 | |

| Albendazole | U87 MG | 40.59 |

The IC50 values indicate that this compound exhibits moderate cytotoxicity against breast cancer and glioblastoma cell lines, suggesting it could be a candidate for further development in cancer therapy.

2. Anthelmintic Activity

Benzimidazole derivatives are traditionally recognized for their anthelmintic properties. Studies have shown that compounds similar to this compound demonstrate significant efficacy against parasitic infections.

Table 2: Anthelmintic Activity Against Trichinella spiralis

| Compound | Concentration (µg/mL) | Mortality Rate (%) | Reference |

|---|---|---|---|

| This compound | 100 | 33.8 | |

| Albendazole | 100 | 15.6 | |

| Ivermectin | 100 | 78.3 |

The compound exhibited a mortality rate of 33.8% at a concentration of 100 µg/mL against T. spiralis, which is notable compared to traditional treatments like Albendazole and Ivermectin.

The anticancer and anthelmintic activities are hypothesized to stem from the compound's ability to disrupt microtubule formation, similar to other benzimidazole derivatives. This disruption can lead to mitotic arrest in cancer cells and paralysis in parasites.

Apoptosis Induction

Research indicates that certain benzimidazole derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways, including the activation of caspases and the regulation of Bcl-2 family proteins .

Case Studies

A recent study investigated the effects of various benzimidazole derivatives on different cancer cell lines, revealing that compounds with structural similarities to this compound showed promising results in inducing cell death across multiple types of cancers, including leukemia and non-small cell lung cancer .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1Z)-2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide and its derivatives?

- Methodology : The compound is typically synthesized via condensation reactions. For example, 2-aminobenzimidazole derivatives react with hydrazine hydrate in methanol to form intermediates like 2-hydrazinyl-1H-benzo[d]imidazole, which are further condensed with aldehydes or ketones. Reaction conditions (e.g., reflux in ethanol or methanol, 4–6 hours) and stoichiometric ratios (1:1 molar ratios) are critical for optimal yields (57–74%) .

- Characterization : Confirmation of structure involves FT-IR (C=N, N-H stretches at 1632–1742 cm⁻¹), ¹H-NMR (aromatic protons at δ7.22–7.72), and elemental analysis (C, H, N deviations < ±0.4%) .

Q. How is the purity and structural integrity of this compound validated during synthesis?

- Analytical Tools :

- Melting Points : Used as preliminary purity indicators (e.g., 212–213°C for derivatives) .

- Spectroscopy : IR confirms functional groups; ¹H-NMR identifies aromatic and NH protons; mass spectrometry (ESI-MS) provides molecular ion peaks (e.g., m/z 384.16 for C₂₀H₂₄N₄O₂S) .

- Elemental Analysis : Matches calculated vs. observed values (e.g., C: 62.48% vs. 62.69%) .

Q. What are the key challenges in synthesizing N'-hydroxy-substituted benzimidazole derivatives?

- Challenges :

- Low yields due to competing side reactions (e.g., oxidation of hydrazine intermediates).

- Sensitivity of the N-hydroxy group to acidic/basic conditions, requiring pH-controlled environments .

- Solutions : Use of protective groups (e.g., tosyl or sulfonyl groups) and inert atmospheres to stabilize reactive intermediates .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound derivatives for biological activity?

- Approach :

- Molecular Docking : Predict binding affinities to targets like α-glucosidase or anticonvulsant receptors using software (e.g., AutoDock).

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on aromatic rings) with activity .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

- Case Study : Overlapping NMR signals for NH and aromatic protons in hydrazine derivatives.

- Resolution : Use of deuterated solvents (DMSO-d₆) and 2D NMR (COSY, HSQC) to decouple signals .

- Data Interpretation : Compare experimental IR peaks (e.g., C=O at 1742 cm⁻¹) with theoretical spectra from DFT calculations .

Q. How do reaction conditions (solvent, catalyst) influence the yield of N-sulfonylamidine derivatives?

- Experimental Design :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of sulfonylketenimines, increasing yields to 62% vs. 57% in methanol .

- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate imine formation but may degrade N-hydroxy groups .

- Optimization : Design of experiments (DoE) to test variables like temperature (60–100°C) and catalyst loading (0.5–2 mol%) .

Methodological Recommendations

Q. What protocols ensure reproducibility in synthesizing hydrazine-carboxamide-linked benzimidazoles?

- Stepwise Protocol :

Synthesize 1H-benzo[d]imidazole-2-thiol from o-phenylenediamine and CS₂ in ethanol .

React with hydrazine hydrate (1:1 molar ratio, 4 hours reflux).

Condense with aldehydes/ketones in glacial acetic acid (12 hours, room temperature).

- Quality Control : Monitor reaction progress via TLC (Rf = 0.5–0.7 in ethyl acetate/hexane) and recrystallize products from methanol .

Q. How are bioactivity assays (e.g., anticonvulsant, anti-inflammatory) designed for these compounds?

- Assay Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.